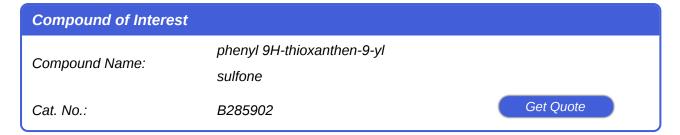


Application Notes and Protocols for Photocatalysis Using Thioxanthene Derivatives

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Introduction

Thioxanthene and its derivatives have emerged as a significant class of organic compounds in the field of photocatalysis.[1] These aromatic ketones are recognized for their unique photophysical properties, including high triplet energy and a relatively long triplet lifetime, which makes them effective mediators in a variety of photochemical reactions.[1][2] Their ability to act as powerful photoorganocatalysts has led to their application in diverse areas ranging from organic synthesis and polymerization to advanced applications like 3D printing.[1][3][4] This document provides detailed experimental setups, protocols, and data for researchers, scientists, and drug development professionals interested in utilizing thioxanthene derivatives for photocatalysis.

Application 1: Metal-Free Photocatalytic Oxidation

Thioxanthene derivatives can be used in the synthesis of valuable compounds like xanthones and thioxanthones through visible-light-promoted oxidation. This method presents a green chemistry approach, avoiding metal-containing catalysts and harsh chemical oxidants by using molecular oxygen as the final oxidant.[4][5]

Experimental Protocol: Photocatalytic Oxidation of 9H- thioxanthene



This protocol details a general procedure for the oxidation of 9H-thioxanthene to thioxanthone using a metal-free photocatalyst and visible light.[5]

Materials and Equipment:

• Substrate: 9H-thioxanthene

Photocatalyst: Riboflavin tetraacetate

Solvent: Acetonitrile (CH₃CN)

Oxidant: Molecular Oxygen (O₂)

Reaction Vessel: Standard flask with a magnetic stirrer

• Light Source: Blue LEDs

• Atmosphere Control: O2 balloon

Workup Reagents: Ethyl acetate (AcOEt), Water (H₂O)

Procedure:

- In a flask, dissolve 9H-thioxanthene (0.2 mmol) and riboflavin tetraacetate (0.01 mmol, 5 mol%) in acetonitrile (0.4 mL).[5]
- Bubble O₂ gas through the solution for 2 minutes to ensure saturation.[5]
- Seal the flask and maintain an O₂ atmosphere using a balloon.
- Place the flask under irradiation with blue LEDs and stir the mixture at room temperature.
- Monitor the reaction for the specified time (see Table 1).
- Upon completion, add 2 mL of H₂O to the reaction mixture.
- Extract the product with ethyl acetate (3 x 2 mL).[5]



- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to isolate the desired thioxanthone.

Data Presentation: Oxidation of 9H-thioxanthene Precursors

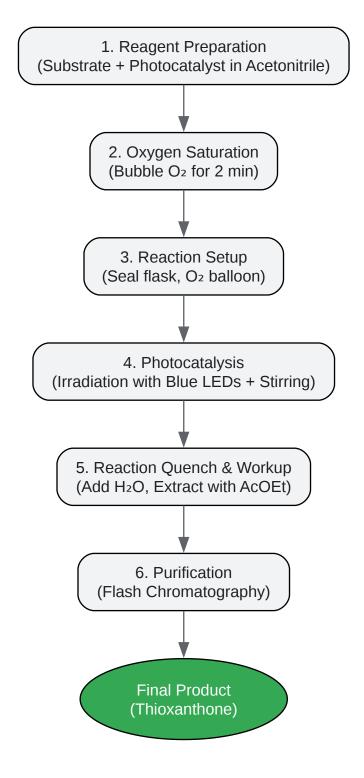
The following table summarizes the results for the photocatalytic oxidation of 9H-thioxanthene to thioxanthone.

Substrate	Product	Reaction Time (h)	Yield (%)	Reference
9H-thioxanthene	Thioxanthone	1.5	98	[6]

Workflow for Photocatalytic Oxidation

The diagram below illustrates the general workflow for the photocatalytic oxidation process.





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Caption: General workflow for photocatalytic oxidation.



Application 2: Photocatalysis in Polymerization Reactions

Thioxanthene derivatives are highly effective as Type II photoinitiators and photoredox catalysts for various polymerization processes, including free-radical polymerization (FRP) and cationic polymerization (CP).[4] They are key components in two- and three-component photoinitiating systems.[3][4]

Experimental Protocol: Free-Radical Photopolymerization (FRP)

This protocol describes the use of thioxanthene derivatives as photocatalysts in a two-component system for the free-radical polymerization of an acrylate monomer.[3]

Materials and Equipment:

- Monomer: Trimethylolpropane triacrylate (TMPTA)
- Photocatalyst: Thioxanthene derivative (e.g., T-AMe-SCF₃)
- Co-initiator: 2-(4-methoxybenzoyl)benzoic acid methyl ester (EBPA a bromide)
- Light Source: LED with λ max = 420 nm
- Analysis: Real-time Fourier Transform Infrared (FT-IR) spectroscopy to monitor monomer conversion.

Procedure:

- Prepare a solution containing the acrylate monomer (TMPTA).
- Add the thioxanthene derivative photocatalyst and the bromide co-initiator (EBPA) to the monomer.
- Place the formulation in the sample holder of the real-time FT-IR spectrometer.
- Irradiate the sample with a 420 nm LED.



 Monitor the disappearance of the acrylate functional group peak in real-time to determine the conversion rate.

Data Presentation: Thioxanthene Derivatives in FRP

The table below shows the final conversion percentages for various thioxanthene derivatives in the photopolymerization of TMPTA.

Photocatalyst	Co-initiator	Final Conversion (%)	Reference
T-AMe-SCF₃	EBPA	~42	[3]
T-bis(AMe-SCF₃)	EBPA	~42	[3]
T-bisA	EBPA	No initiation	[3]
T-bis(A-CN)	EBPA	No initiation	[3]

Experimental Protocol: Cationic Photopolymerization (CP)

This protocol outlines the cationic polymerization of an epoxy monomer using a thioxanthene derivative as a photosensitizer for an onium salt.[4]

Materials and Equipment:

- Monomer: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (UVACURE®1500)
- Photosensitizer: 2,4-Diethyl-thioxanthen-9-one derivative
- Onium Salt: Iodonium salt (IOD) or Triarylsulfonium salt (TAS)
- Light Source: LED with λ _max = 405 nm or 420 nm
- Analysis: Real-time FT-IR spectroscopy

Procedure:



- Prepare a bimolecular photoinitiating system by mixing the thioxanthene derivative (photosensitizer) with the onium salt (IOD or TAS).
- Disperse this system within the epoxy monomer (UVACURE®1500).
- Place the thin-film formulation under the real-time FT-IR spectrometer.
- Initiate polymerization by irradiating with a 405 nm or 420 nm LED for 800 seconds.
- Monitor the conversion of the epoxy functional group over time.

Data Presentation: Thioxanthene Derivatives in CP

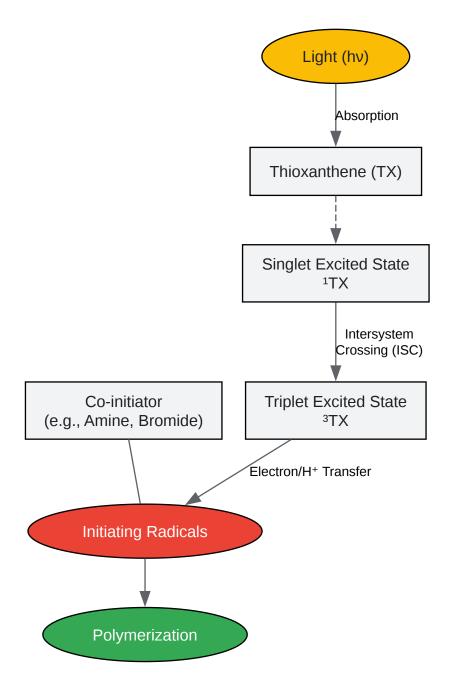
The following table summarizes the final conversion of the epoxy monomer after 800 seconds of irradiation.

Photosensitize r	Onium Salt	Light Source	Final Conversion (%)	Reference
DETX	IOD	LED @ 405 nm	~65	[4]
DETX	TAS	LED @ 405 nm	~55	[4]
T1 Derivative	IOD	LED @ 405 nm	~70	[4]
T1 Derivative	TAS	LED @ 405 nm	~60	[4]

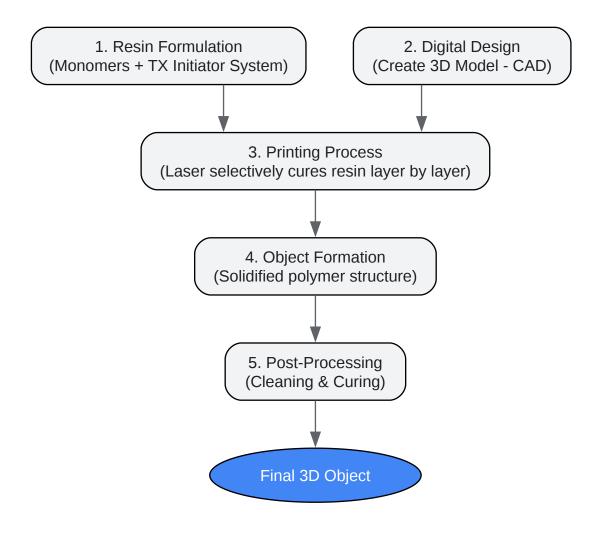
Mechanism of Type II Photoinitiation

The diagram illustrates the general mechanism for Type II photoinitiation where the thioxanthene photocatalyst interacts with a co-initiator.









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